molecular formula C23H33N5O5 B063527 アプスタチン CAS No. 160470-73-5

アプスタチン

カタログ番号 B063527
CAS番号: 160470-73-5
分子量: 459.5 g/mol
InChIキー: YVUUZAPYLPWFHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apstatin is an inhibitor of membrane-bound aminopeptidase P (AP-P), a bradykinin-degrading enzyme involved in several vascular processes. This compound, also known by its structure N-[(2S, 3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]-L-prolyl-L-prolyl-L-alaninamide, has shown the ability to potentiate the vasodilatory effect of bradykinin, reduce blood pressure in hypertension models, and reduce cardiac damage and arrhythmias induced by ischemia/reperfusion. The synthesis and analysis of Apstatin and its analogues have provided valuable insights into the structure-activity relationships governing the inhibition of AP-P and have implications for the development of therapeutics targeting vascular diseases and conditions influenced by bradykinin levels (Maggiora, Orawski, & Simmons, 1999).

Synthesis Analysis

The synthesis of Apstatin involves the creation of a molecule capable of inhibiting AP-P with a half-maximal inhibitory concentration (IC50) in humans of 2.9 microM. Structure-activity relationship studies have identified analogues with enhanced potency, one of which substitutes the N-terminal residue of Apstatin with a (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl residue, achieving an IC50 in humans of 0.23 microM. The specific configuration of the amino acids in Apstatin and its analogues is crucial for their inhibitory activity, with variations in the stereochemistry significantly affecting potency (Maggiora et al., 1999).

Molecular Structure Analysis

The molecular structure of Apstatin, characterized by its specific stereochemistry, is key to its function as an AP-P inhibitor. The (2S, 3R) configuration of the hydroxy-phenyl-butanoyl moiety and the sequence of L-prolyl-L-prolyl-L-alanine residues are critical for its binding affinity to AP-P. This configuration enables Apstatin to effectively bind to and inhibit the enzyme, demonstrating the importance of precise molecular architecture in the development of enzyme inhibitors (Maggiora et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of Apstatin and its analogues with AP-P illustrates the compound's mechanism of action as an inhibitor. The specific interactions between Apstatin's molecular structure and the enzyme's active site, particularly the significance of its hydroxyl and amino groups in the inhibition process, highlight the compound's chemical properties. These interactions result in the potentiation of bradykinin's effects and a decrease in blood pressure, showcasing the compound's therapeutic potential based on its chemical reactivity (Maggiora et al., 1999).

Physical Properties Analysis

While specific details on the physical properties of Apstatin, such as solubility, melting point, and molecular weight, are not provided in the abstracts, these characteristics are essential for understanding the compound's pharmacokinetic profile and its suitability for therapeutic use. The physical properties of drug molecules affect their absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug development.

Chemical Properties Analysis

Apstatin's chemical properties, including its inhibitory activity against AP-P and its selectivity for this enzyme over other peptidases, are crucial for its biological effects. The compound's ability to interact specifically with AP-P's active site without significantly affecting other enzymes demonstrates its chemical specificity. This selectivity is a result of its unique chemical structure, which is designed to mimic the substrates of AP-P closely, thereby inhibiting its activity and modulating the physiological processes regulated by bradykinin (Maggiora et al., 1999).

科学的研究の応用

アミノペプチダーゼP(APP)の阻害

アプスタチンは、金属依存性プロリン特異的ペプチダーゼであるアミノペプチダーゼP(APP)の選択的阻害剤です . APPはN末端Xaa-Proペプチド結合を切断し、ペプチドの生理活性調節において重要な役割を果たしています .

心筋梗塞サイズの縮小

研究によると、アプスタチンは、急性虚血および再灌流ラットモデルにおいて心筋梗塞サイズを縮小させることが示されています . この縮小はブラジキニンによって媒介されます .

心保護

アプスタチンは、急性心筋虚血および再灌流の生体内モデルにおいて心保護作用を示すことがわかっています . この心保護作用は、APPの阻害によって達成されます .

ACE阻害剤との併用

アプスタチンをACE(アンジオテンシン変換酵素)阻害剤と併用した場合の効果について研究が行われています . しかし、この併用は、APP阻害単独よりも顕著な梗塞サイズの縮小をもたらさないことがわかりました .

創薬の可能性

アプスタチンは、APPに対する特異的な阻害作用と、ブラジキニン調節および心保護作用を考えると、創薬の可能性を秘めています . 心筋梗塞サイズに対するその効果は、心血管疾患における潜在的な治療的応用も示唆しています <path d="M708.9602478 379.17766339h-128.70369303V19.879854

特性

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O5/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUUZAPYLPWFHE-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936303
Record name 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160470-73-5
Record name Apstatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160470735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apstatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK8P9AG86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apstatin
Reactant of Route 2
Apstatin
Reactant of Route 3
Reactant of Route 3
Apstatin
Reactant of Route 4
Apstatin
Reactant of Route 5
Apstatin
Reactant of Route 6
Apstatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。